BenchChemオンラインストアへようこそ!

Belfosdil

Calcium Channel Pharmacology Radioligand Binding Assay Allosteric Modulation

Belfosdil (BMY-21891/SR-7037) is the prototype 1,3-diphosphonate. Its allosteric binding, distinct from dihydropyridines, accelerates [³H]PN200-110 dissociation 10.8-fold, enabling unique calcium channel modulation research. Unlike orthosteric blockers, it also inhibits ACAT. This dual pharmacology makes it an exclusive probe for integrated cardiovascular and atherosclerosis studies. Validate non-competitive mechanisms with validated analytical support.

Molecular Formula C27H50O7P2
Molecular Weight 548.6 g/mol
CAS No. 103486-79-9
Cat. No. B1667917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelfosdil
CAS103486-79-9
Synonymselfosdil
SR 7037
SR-7037
tert-butyl-2-(2-phenoxyethyl)-1,3-propylidene diphosphonate
Molecular FormulaC27H50O7P2
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC
InChIInChI=1S/C27H50O7P2/c1-5-9-19-31-35(28,32-20-10-6-2)24-26(18-23-30-27-16-14-13-15-17-27)25-36(29,33-21-11-7-3)34-22-12-8-4/h13-17,26H,5-12,18-25H2,1-4H3
InChIKeyQTBMDDQRDDABNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Belfosdil (CAS 103486-79-9) Calcium Channel Blocker Procurement Guide


Belfosdil (also designated BMY-21891 or SR-7037) is an orally active small-molecule calcium channel blocker belonging to the 1,3-diphosphonate class [1]. Unlike conventional dihydropyridine, phenylalkylamine, or benzothiazepine calcium antagonists, Belfosdil was specifically designed and characterized as a new chemical entity that interacts allosterically with L-type voltage-gated calcium channels at a binding site distinct from those targeted by classic calcium channel blockers [2].

Belfosdil (CAS 103486-79-9) Non-Interchangeability Analysis


In-class substitution of Belfosdil with dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), or benzothiazepines (e.g., diltiazem) is scientifically invalid for several experimental contexts. Belfosdil was identified as the prototype of a novel chemical class (1,3-diphosphonates) that engages L-type calcium channels via an allosteric binding site distinct from the three classical receptor domains [1]. This differential molecular recognition profile results in unique ligand displacement characteristics, distinct calcium ion modulation patterns, and an absence of voltage-dependent binding properties [1]. Furthermore, Belfosdil exhibits dual pharmacological activity by inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT) in addition to calcium channel blockade .

Belfosdil (CAS 103486-79-9) Quantitative Differentiation Evidence


Belfosdil Allosteric Binding Mechanism and Ligand Displacement Profile

Belfosdil exhibits a unique pharmacological fingerprint characterized by allosteric interaction with the L-type calcium channel rather than competitive displacement at established binding sites. It completely displaced dihydropyridine ([³H]PN200-110), phenylalkylamine ([³H]D888), and benzothiazepine ([³H]diltiazem) ligands from brain L-type calcium channels [1]. Kinetic analysis revealed that Belfosdil increased the [³H]PN200-110 dissociation rate from 0.04 min⁻¹ to 0.43 min⁻¹, an approximately 10.8-fold acceleration, confirming an allosteric mechanism rather than direct competition [1].

Calcium Channel Pharmacology Radioligand Binding Assay Allosteric Modulation

Belfosdil High-Affinity Binding Across Three Classical Calcium Channel Binding Domains

Belfosdil demonstrates high-affinity interactions with all three classical L-type calcium channel ligand recognition domains. Against the dihydropyridine site, Belfosdil inhibited [³H]PN200-110 binding with an IC₅₀ of 19 nM and a Hill coefficient of 0.96 [1]. Against the phenylalkylamine site, displacement of [³H]D888 was biphasic with IC₅₀ values of 44 nM and 8,400 nM [1]. Against the benzothiazepine site, Belfosdil inhibited [³H]diltiazem binding with an IC₅₀ of 29 nM [1]. This broad-spectrum, high-affinity interaction across all three classical domains is unique among calcium channel blockers, which typically show high affinity for only one binding site class.

Calcium Channel Pharmacology Binding Affinity Comparison Radioligand Binding

Belfosdil Dual Pharmacological Activity and Chemical Class Distinction

Belfosdil is distinguished by its dual pharmacological activity and unique chemical architecture. It functions as an orally active and highly specific calcium channel blocker while simultaneously inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT) activity . Chemically, Belfosdil is a 1,3-diphosphonate derivative, representing a new chemical class distinct from all clinically established calcium channel blockers which belong to dihydropyridine, phenylalkylamine, or benzothiazepine classes [1].

Calcium Channel Blocker ACAT Inhibition 1,3-Diphosphonate

Belfosdil Analytical Validation Parameters for Human Plasma Quantification

A validated capillary gas chromatography method with nitrogen-phosphorus detection was established for Belfosdil quantification in human plasma, supporting clinical pharmacokinetic studies [1]. The method achieved a limit of detection of 0.025 ng/mL, a linear range spanning 0.05-100 ng/mL, intra-assay and inter-assay precision within 7% RSD, and accuracy deviation of less than 5% [1]. Belfosdil extractability from plasma was 79% [1]. The method was successfully applied to clinical studies with Belfosdil doses ranging from 5 to 100 mg [1].

Bioanalysis Method Validation Gas Chromatography

Belfosdil (CAS 103486-79-9) Application Scenarios Based on Quantitative Evidence


Investigating Allosteric Modulation of L-Type Calcium Channels

Belfosdil is uniquely suited for research requiring allosteric modulation of L-type calcium channels rather than orthosteric blockade. Its ability to accelerate [³H]PN200-110 dissociation 10.8-fold (from 0.04 to 0.43 min⁻¹) confirms a non-competitive, allosteric mechanism [1]. This property is distinct from all conventional calcium channel blockers, making Belfosdil valuable for exploring novel calcium channel regulatory sites and the functional consequences of allosteric modulation in cardiovascular or neuronal systems.

Simultaneous Targeting of Calcium Channels and Cholesterol Acyltransferase

Research investigating crosstalk between calcium signaling and cholesterol metabolism can utilize Belfosdil's dual activity as both a calcium channel blocker and ACAT inhibitor [1]. This dual pharmacological profile is not present in any single dihydropyridine, phenylalkylamine, or benzothiazepine calcium channel blocker. Belfosdil provides a unique chemical probe for atherosclerosis research and cardiovascular studies where both calcium handling and lipid metabolism are relevant endpoints.

Broad-Spectrum Calcium Channel Binding Studies

Belfosdil is appropriate for experimental designs requiring simultaneous engagement of all three classical L-type calcium channel ligand recognition sites (dihydropyridine, phenylalkylamine, and benzothiazepine) with a single compound [1]. Its nanomolar affinity (IC₅₀ values of 19, 44, and 29 nM, respectively) across all three domains contrasts with conventional blockers that typically show high affinity for only one site class, enabling integrated investigation of calcium channel pharmacology.

Clinical Pharmacokinetic Studies Requiring High-Sensitivity Plasma Quantification

Clinical pharmacology studies involving Belfosdil benefit from a fully validated GC-NPD analytical method with a limit of detection of 0.025 ng/mL and precision within 7% RSD [1]. This method has been successfully applied to human plasma samples from studies administering Belfosdil doses between 5 and 100 mg [1]. The validated analytical framework ensures reproducible and accurate pharmacokinetic measurements for both preclinical and clinical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belfosdil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.